molecular formula C10H10O4S2 B11975991 3-Benzenesulfonyl-2,3-dihydro-thiophene 1,1-dioxide CAS No. 53287-36-8

3-Benzenesulfonyl-2,3-dihydro-thiophene 1,1-dioxide

Cat. No.: B11975991
CAS No.: 53287-36-8
M. Wt: 258.3 g/mol
InChI Key: DVWMJUAFBDCLCG-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-2,3-dihydro-thiophene 1,1-dioxide is an organic compound with the molecular formula C10H10O4S2 and a molecular weight of 258.317 g/mol . This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. The presence of the benzenesulfonyl group and the 1,1-dioxide functionality makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzenesulfonyl-2,3-dihydro-thiophene 1,1-dioxide typically involves the sulfonylation of 2,3-dihydro-thiophene followed by oxidation. One common method includes the reaction of 2,3-dihydro-thiophene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature to yield the sulfonylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonyl-2,3-dihydro-thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring or the benzenesulfonyl group .

Scientific Research Applications

3-Benzenesulfonyl-2,3-dihydro-thiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzenesulfonyl-2,3-dihydro-thiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzenesulfonyl-2,3-dihydro-thiophene 1,1-dioxide is unique due to the combination of the benzenesulfonyl group and the thiophene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

53287-36-8

Molecular Formula

C10H10O4S2

Molecular Weight

258.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C10H10O4S2/c11-15(12)7-6-10(8-15)16(13,14)9-4-2-1-3-5-9/h1-7,10H,8H2

InChI Key

DVWMJUAFBDCLCG-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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